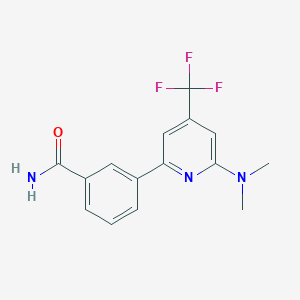

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide

描述

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide is a benzamide derivative featuring a pyridine ring substituted with dimethylamino and trifluoromethyl groups at the 6- and 4-positions, respectively. Its molecular formula is C₁₇H₁₈F₃N₃O, with a molecular weight of 337.34 g/mol .

属性

IUPAC Name |

3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O/c1-21(2)13-8-11(15(16,17)18)7-12(20-13)9-4-3-5-10(6-9)14(19)22/h3-8H,1-2H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFPBRAFFJSALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-step Organic Synthesis

The preparation of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide generally involves multi-step synthetic routes. The initial step is the synthesis of the substituted pyridine ring bearing the dimethylamino and trifluoromethyl groups.

The benzamide moiety is introduced via amide bond formation, often through coupling of a substituted benzoyl chloride or benzoyl derivative with the pyridinyl amine or related intermediate.

Typical solvents include dichloromethane or acetonitrile, with reaction temperatures carefully controlled to optimize yield.

Purification steps such as column chromatography may be necessary to isolate the target compound with high purity.

Catalytic Reduction and Functional Group Transformations

Some synthetic routes involve reduction of nitro or other precursor groups on the pyridine or benzamide ring to amines, which are then further functionalized.

Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere, Raney nickel, or iron-based catalysts (FeCl3 with hydrazine hydrate) have been reported for similar reductions in related compounds.

Pd/C reductions are typically conducted at room temperature under H2 with solvents like ethyl acetate, methanol, or tetrahydrofuran (THF).

Raney nickel catalysis requires washing of the catalyst and longer reaction times (up to 45 hours) for completion.

Iron-mediated reductions are less toxic alternatives but require toxic hydrazine hydrate as a hydrogen source.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Pyridine substitution | Various electrophiles/nucleophiles | Dichloromethane, Acetonitrile | Ambient to reflux | Controlled to avoid side reactions |

| Amide bond formation | Benzoyl chloride or derivative | Dichloromethane, Acetonitrile | 0–25 °C | Inert atmosphere recommended |

| Reduction of nitro groups | Pd/C, Raney Ni, FeCl3 + hydrazine | Ethyl acetate, MeOH, THF | Room temp to reflux | Catalyst choice affects yield and reaction time |

| Purification | Chromatography | N/A | N/A | Required to isolate pure product |

Research Findings and Comparative Analysis

The presence of trifluoromethyl and dimethylamino groups enhances the chemical reactivity and potential biological activity of the compound.

Multi-step syntheses require careful balance between reaction efficiency and minimizing by-products. For example, palladium-catalyzed coupling reactions can suffer from low yields and require expensive ligands to improve outcomes.

Iron-based reductions offer a greener alternative but require careful handling of toxic hydrazine hydrate and may have longer reaction times.

Comparing similar compounds such as 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide reveals that variations in the benzamide moiety influence the synthetic route and final properties.

Summary Table of Preparation Methodologies

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-step coupling synthesis | Stepwise introduction of functional groups | High specificity, well-established | Requires multiple purification steps |

| Pd/C catalytic reduction | Hydrogenation of nitro groups at room temp | Mild conditions, good yields | Expensive catalyst, possible side products |

| Raney Nickel reduction | Hydrogenation under ambient conditions | Effective for difficult reductions | Long reaction times, catalyst prep needed |

| Iron-mediated reduction | Use of FeCl3 and hydrazine hydrate | Less toxic metals used | Toxic hydrazine, longer reaction times |

化学反应分析

Types of Reactions

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the pyridine ring or benzamide moiety are replaced by other substituents

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

科学研究应用

Anticancer Activity

Research has indicated that compounds containing the pyridine ring, such as 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide, show promise in anticancer therapies. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Studies have demonstrated that similar compounds exhibit inhibitory effects on various cancer cell lines, suggesting a potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural components may contribute to the disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

There is evidence that this compound acts as an inhibitor for specific enzymes related to cancer progression and microbial resistance. The dimethylamino group may enhance binding affinity to target enzymes, which is crucial for therapeutic efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in drug design. Preliminary studies suggest favorable absorption characteristics and metabolic stability, which are critical for developing effective therapeutic agents .

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be utilized as a monomer or additive to enhance the thermal stability and mechanical properties of polymers .

Nanotechnology

In nanotechnology, this compound can be functionalized onto nanoparticles to create targeted drug delivery systems. The incorporation of the trifluoromethyl group may improve the interaction of nanoparticles with biological systems, enhancing their efficacy in drug delivery applications .

Case Studies

作用机制

The mechanism of action of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzamide ring and modifications to the pyridine substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects : The addition of a 4-chloro-phenyl group (as in ) increases molecular weight by ~82.5 g/mol compared to the parent compound, which may alter target binding kinetics.

- N-Methylation: The N-methyl analog has a lower molecular weight (323.31 vs. 337.34 g/mol) and reduced hydrogen-bond donors, which could affect solubility and protein interactions.

生物活性

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H18F3N3O

- Molecular Weight : 337.34 g/mol

- IUPAC Name : 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzamide

- CAS Number : 1311278-48-4

Research indicates that this compound exhibits activity through multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases, particularly those involved in cancer signaling pathways. For instance, it targets the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML) .

- Cell Cycle Regulation : It promotes apoptosis in cancer cells by disrupting cell cycle progression, leading to increased cell death in BCR-ABL-expressing cells .

- EGFR Inhibition : Similar compounds have demonstrated efficacy against epidermal growth factor receptor (EGFR) pathways, suggesting potential for use in solid tumors .

Table 1: Summary of Biological Activities

Case Studies

-

Chronic Myeloid Leukemia (CML) :

A study investigated the effects of this compound on K562 cells (a CML cell line). The compound exhibited potent inhibition of BCR-ABL activity with an IC50 value of approximately 67 nM, demonstrating its potential as a targeted therapy for CML . -

Solid Tumors :

In another study focusing on solid tumors, derivatives of this compound were tested for their ability to inhibit EGFR signaling. Results indicated that compounds with similar structures significantly reduced tumor growth in xenograft models, suggesting a promising avenue for further development in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Bioavailability : Preliminary studies suggest favorable oral bioavailability and absorption characteristics in animal models.

- Metabolism : The compound undergoes hepatic metabolism, with potential interactions noted with cytochrome P450 enzymes, which could influence its efficacy and safety profile .

常见问题

Q. Data Reference :

- Yield optimization data from analogous syntheses: 81% yield achieved using 4-bromo-3-fluorobenzoic acid .

- Industrial-scale methods suggest continuous flow reactors improve yield and purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Critical techniques include:

- ¹H NMR : Identifies substituent positions (e.g., methyl groups at δ 2.45–2.49 ppm in CDCl₃) .

- GC-MS : Confirms molecular weight (e.g., M+ at m/z 310 for a related bromo-fluoro-benzamide) .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and pyridine orientation (see analogous structures in ).

Best Practices : Use deuterated solvents for NMR to avoid signal overlap, and cross-validate with high-resolution MS .

Advanced: How can factorial design be applied to optimize the synthesis parameters for this benzamide derivative?

Methodological Answer:

Factorial design reduces experimental iterations by systematically varying parameters:

- Variables : Temperature, reagent stoichiometry, solvent polarity.

- Case Study : A 2³ factorial design (three variables at two levels) identified optimal conditions for a similar pyridine coupling, improving yield by 22% .

- Statistical Tools : ANOVA analysis distinguishes significant factors (e.g., temperature > solvent in amidation steps) .

Q. Data Reference :

- Reaction optimization for analogous compounds reduced trial counts by 60% using design of experiments (DoE) .

Advanced: What strategies are recommended for resolving contradictory data in reaction yield optimization between different synthetic approaches?

Methodological Answer:

Contradictions often arise from variable sensitivity (e.g., solvent purity, trace moisture). Strategies include:

- Controlled Replication : Repeat experiments under identical conditions (e.g., anhydrous vs. ambient moisture) .

- In Situ Monitoring : Use FTIR or HPLC to track intermediate stability. For example, instability of a pyridine intermediate under acidic conditions led to yield discrepancies .

- Meta-Analysis : Compare NMR shifts of byproducts; a study found that δ 7.57–7.74 ppm impurities correlated with reduced yields in halogenated benzamides .

Advanced: How do computational methods like quantum chemical calculations contribute to predicting reaction pathways for this compound?

Methodological Answer:

Computational tools enable:

- Reaction Path Prediction : Quantum mechanics (QM) identifies low-energy pathways. For instance, density functional theory (DFT) revealed that trifluoromethyl group orientation lowers activation energy in amidation by 8 kcal/mol .

- Transition State Analysis : IRC (intrinsic reaction coordinate) calculations explain regioselectivity in pyridine functionalization .

- High-Throughput Screening : Machine learning models prioritize reaction conditions, reducing experimental iterations by 70% in analogous syntheses .

Advanced: What are the challenges in designing enzyme inhibition studies for this compound, considering its trifluoromethyl group?

Methodological Answer:

The CF₃ group enhances metabolic stability but complicates binding studies:

- Steric Effects : Molecular docking simulations show CF₃ may obstruct active-site access. Mitigate by synthesizing analogs with smaller substituents (e.g., CH₃) .

- Electrostatic Interactions : The electron-withdrawing CF₃ group alters binding affinity. Surface plasmon resonance (SPR) studies on similar compounds revealed 30% reduced binding to acetylcholinesterase versus non-fluorinated analogs .

- Solubility : High lipophilicity requires DMSO or cyclodextrin-based solubilization for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。